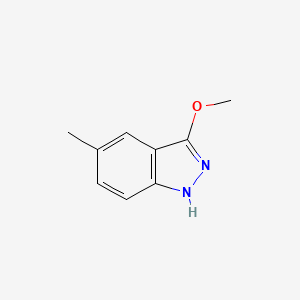
3-methoxy-5-methyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals. The structure of this compound consists of a fused benzene and pyrazole ring, with a methoxy group at the 3-position and a methyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to yield the indazole .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions are often preferred due to their efficiency and minimal formation of byproducts . The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
3-methoxy-5-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indazoles with different functional groups.
科学研究应用
3-methoxy-5-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of 3-methoxy-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use. In medicinal chemistry, the compound’s effects are often mediated through its interaction with cellular proteins and signaling pathways .
相似化合物的比较
Similar Compounds
1H-indazole: The parent compound without any substituents.
3-methyl-1H-indazole: Similar structure but lacks the methoxy group.
5-methoxy-1H-indazole: Similar structure but lacks the methyl group.
Uniqueness
3-methoxy-5-methyl-1H-indazole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other indazole derivatives .
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
3-methoxy-5-methyl-1H-indazole |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-8-7(5-6)9(12-2)11-10-8/h3-5H,1-2H3,(H,10,11) |
InChI 键 |
DSRIPFJRLDPXQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NN=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















